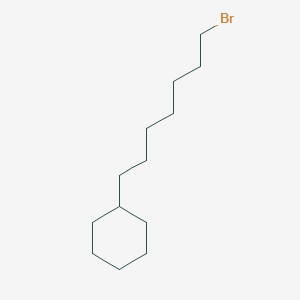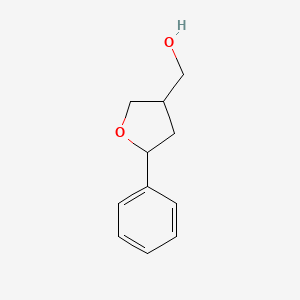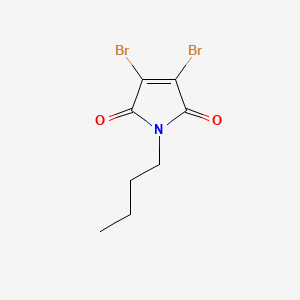
1H-Pyrrole-2,5-dione, 3,4-dibromo-1-butyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrrole-2,5-dione, 3,4-dibromo-1-butyl- is a chemical compound known for its unique structure and properties. It is a derivative of pyrrole, a five-membered aromatic heterocycle, and contains two bromine atoms at the 3 and 4 positions, as well as a butyl group at the 1 position. This compound is often used in biochemical research and has various applications in the fields of chemistry, biology, and medicine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrole-2,5-dione, 3,4-dibromo-1-butyl- typically involves the bromination of pyrrole-2,5-dione derivatives. One common method includes the reaction of pyrrole-2,5-dione with bromine in the presence of a suitable solvent, such as acetic acid or chloroform, under controlled temperature conditions . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and bromine concentration, is essential for efficient production .
Análisis De Reacciones Químicas
Types of Reactions
1H-Pyrrole-2,5-dione, 3,4-dibromo-1-butyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the dibromo compound to less brominated or debrominated derivatives.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can produce a variety of functionalized pyrrole derivatives .
Aplicaciones Científicas De Investigación
1H-Pyrrole-2,5-dione, 3,4-dibromo-1-butyl- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1H-Pyrrole-2,5-dione, 3,4-dibromo-1-butyl- involves its interaction with biological molecules, such as proteins and enzymes. The bromine atoms can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. This interaction can affect various molecular pathways and cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
1H-Pyrrole-2,5-dione: The parent compound without bromine or butyl substitutions.
3,4-Dibromo-1H-pyrrole-2,5-dione: Similar structure but lacks the butyl group.
1-Butyl-1H-pyrrole-2,5-dione: Contains the butyl group but lacks bromine atoms.
Uniqueness
1H-Pyrrole-2,5-dione, 3,4-dibromo-1-butyl- is unique due to the presence of both bromine atoms and a butyl group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications .
Propiedades
Número CAS |
181864-30-2 |
|---|---|
Fórmula molecular |
C8H9Br2NO2 |
Peso molecular |
310.97 g/mol |
Nombre IUPAC |
3,4-dibromo-1-butylpyrrole-2,5-dione |
InChI |
InChI=1S/C8H9Br2NO2/c1-2-3-4-11-7(12)5(9)6(10)8(11)13/h2-4H2,1H3 |
Clave InChI |
FPJHCPKZGXLXHU-UHFFFAOYSA-N |
SMILES canónico |
CCCCN1C(=O)C(=C(C1=O)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


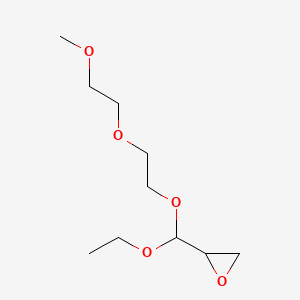
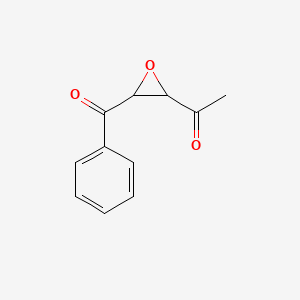
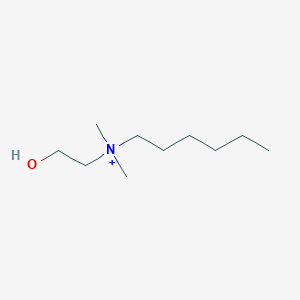

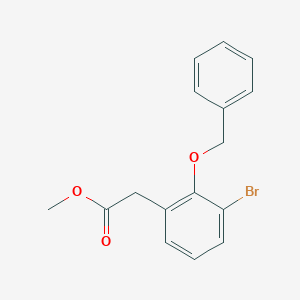
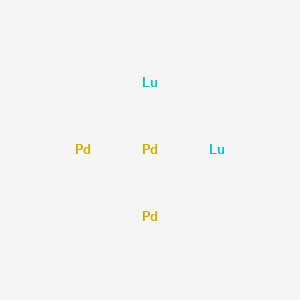

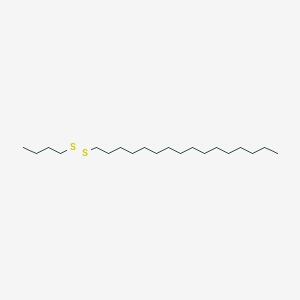
![Benzenemethanamine, N-[[4-(methylthio)phenyl]methylene]-](/img/structure/B14252903.png)
![2-(2-Ethoxyethyl)-6,6-dimethylbicyclo[3.1.1]hept-2-ene](/img/structure/B14252905.png)

